Cas no 1771-18-2 (2-Methoxy Phenothiazine)

2-Methoxy Phenothiazine is a heterocyclic compound featuring a phenothiazine core substituted with a methoxy group at the 2-position. This structural modification enhances its electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The methoxy group improves solubility and stability, while the phenothiazine scaffold offers redox-active characteristics, useful in electrochemical and photochemical studies. Its derivatives are explored for potential use in medicinal chemistry, particularly in the development of antipsychotic and antioxidant agents. The compound’s well-defined reactivity and functional group compatibility make it a versatile intermediate for constructing complex molecular architectures in research and industrial settings.
2-Methoxy Phenothiazine structure
2-Methoxy Phenothiazine structure
商品名:2-Methoxy Phenothiazine
CAS番号:1771-18-2
MF:C13H11NOS
メガワット:229.2975
MDL:MFCD00037838
CID:41964
PubChem ID:87572820

2-Methoxy Phenothiazine 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-10H-phenothiazine
    • Phenothiazine, 2-methoxy-
    • 10H-PHENOTHIAZINE, 2-METHOXY-
    • Methyl phenothiazin-2-yl ether
    • 2-MethoxyPhenthiazine
    • MethoxyPhenoThiazine
    • 2-Methoxy-phenothiazine
    • 2-Methoxyphenothiazine
    • 2-Methoxy Phenothiaz
    • 10H-PHENOTHIAZINE,2-METHOXY
    • 2-Methoxy-phenothiazin
    • MagnesiuM hydroxide
    • Phenothiazine,2-methoxy
    • DLYKFPHPBCTAKD-UHFFFAOYSA-N
    • C13H11NOS
    • NSC72107
    • 2methoxy-phenothiazine
    • PubChem10722
    • 2-Methoxy Phenothiazine
    • TimTec1_000536
    • Oprea1_747823
    • cid_74490
    • 10H-Phenothiazine,2-metho
    • NSC 72107
    • CHEBI:125620
    • DTXSID70170249
    • EN300-02378
    • SCHEMBL239600
    • NS00025837
    • EINECS 217-195-5
    • AKOS001305620
    • HY-W012258
    • Levomepromazine Maleate Imp. A (EP); Levomepromazine Imp. A (EP); 2-Methoxyphenothiazine; Levomepromazine Maleate Impurity A; Levomepromazine Impurity A
    • CHEMBL64404
    • Z87002126
    • NSC-72107
    • W-107831
    • AM10783
    • 1771-18-2
    • BRD-K70980943-001-01-1
    • MFCD00037838
    • SR-03000000753-1
    • PD055439
    • Q27216232
    • AC-16556
    • BDBM50012881
    • CS-W012974
    • SY053063
    • D91390
    • M0822
    • AS-59826
    • FT-0612858
    • HMS1535I08
    • ALBB-025822
    • DTXSID301295815
    • 10H-Phenothiazin-10-yl, 2-methoxy-
    • DB-014140
    • 63245-41-0
    • DTXCID0092740
    • STK400090
    • MDL: MFCD00037838
    • インチ: 1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
    • InChIKey: DLYKFPHPBCTAKD-UHFFFAOYSA-N
    • ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N([H])C2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 229.05600
  • どういたいしつりょう: 229.056135
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 46.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 黄色または灰色の固体
  • 密度みつど: 1.2350
  • ゆうかいてん: 185-188 ºC
  • ふってん: 408.1 ºC at 760 mmHg
  • フラッシュポイント: 200.6ºC
  • 屈折率: 1.646
  • PSA: 46.56000
  • LogP: 4.04140
  • ようかいせい: 未確定

2-Methoxy Phenothiazine セキュリティ情報

2-Methoxy Phenothiazine 税関データ

  • 税関コード:2934300000
  • 税関データ:

    中国税関コード:

    2934300000

    概要:

    293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Methoxy Phenothiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D509491-1g
2-Methoxy-10H-phenothiazine
1771-18-2 97%
1g
$200 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YR674-5g
2-Methoxy Phenothiazine
1771-18-2 98.0%(LC)
5g
¥343.0 2022-06-10
Enamine
EN300-02378-50.0g
2-methoxy-10H-phenothiazine
1771-18-2 95.0%
50.0g
$70.0 2025-03-21
eNovation Chemicals LLC
Y1289618-100g
10H-Phenothiazine, 2-methoxy-
1771-18-2 98%
100g
$190 2023-05-18
Enamine
EN300-02378-0.1g
2-methoxy-10H-phenothiazine
1771-18-2 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-02378-25.0g
2-methoxy-10H-phenothiazine
1771-18-2 95.0%
25.0g
$46.0 2025-03-21
TRC
M265330-10g
2-Methoxy Phenothiazine
1771-18-2
10g
$187.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028241-25g
2-Methoxy Phenothiazine
1771-18-2 98%
25g
¥152 2024-05-25
Apollo Scientific
OR52313-100g
2-Methoxy-10H-phenothiazine
1771-18-2 98%
100g
£60.00 2023-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0642-10 mg
2-Methoxyphenothiazine
1771-18-2 99.56%
10mg
¥336.00 2022-04-26

2-Methoxy Phenothiazine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1771-18-2)2-Methoxyphenothiazine
注文番号:1883470
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

2-Methoxy Phenothiazineに関する追加情報

Introduction to 2-Methoxy Phenothiazine (CAS No. 1771-18-2) and Its Emerging Applications in Chemical and Pharmaceutical Research

2-Methoxy Phenothiazine, identified by the Chemical Abstracts Service Number (CAS No.) 1771-18-2, is a heterocyclic organic compound belonging to the phenothiazine class. This compound has garnered significant attention in the fields of medicinal chemistry and chemical biology due to its unique structural properties and versatile pharmacological potential. Phenothiazines, as a class, are well-known for their broad spectrum of biological activities, including antipsychotic, antihistaminic, and antimicrobial effects. The introduction of a methoxy group at the 2-position of the phenothiazine core modifies its electronic and steric characteristics, thereby influencing its interaction with biological targets.

The chemical structure of 2-Methoxy Phenothiazine consists of a phenothiazine ring system substituted with a methoxy group at the 2-position and a hydrogen atom at the 10-position. This configuration imparts distinct electronic properties, making it a valuable scaffold for drug design and development. The phenothiazine core is characterized by a tricyclic structure comprising a benzene ring fused to a thiophene ring, which is further connected to a pyridine-like nitrogen-containing ring. The presence of nitrogen atoms in the ring system allows for various hydrogen bonding interactions, enhancing its binding affinity to biological macromolecules.

In recent years, 2-Methoxy Phenothiazine has been extensively studied for its potential applications in chemical biology and pharmaceutical research. One of the most notable areas of interest is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with enhanced therapeutic profiles. For instance, modifications at the 5- and 10-positions of the phenothiazine ring have led to the discovery of new antimicrobial agents that exhibit improved efficacy against resistant bacterial strains.

Moreover, 2-Methoxy Phenothiazine has been explored as a modulator of enzyme activity and receptor binding. Its ability to interact with various biological targets makes it a promising candidate for developing drugs targeting neurological disorders, such as schizophrenia and Parkinson's disease. Recent studies have demonstrated that derivatives of 2-Methoxy Phenothiazine can modulate neurotransmitter receptors, including dopamine receptors, which are implicated in these conditions. The methoxy group at the 2-position plays a crucial role in fine-tuning the pharmacokinetic properties of these derivatives, enhancing their bioavailability and reducing side effects.

The synthesis of 2-Methoxy Phenothiazine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or cyclization reactions. Advances in synthetic methodologies have enabled the efficient preparation of this compound in high yields, facilitating further research into its pharmacological properties. The availability of high-purity 2-Methoxy Phenothiazine (CAS No. 1771-18-2) from reputable suppliers has been instrumental in conducting detailed structural-activity relationship (SAR) studies.

From a computational chemistry perspective, 2-Methoxy Phenothiazine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of this compound, aiding in the rational design of more potent derivatives. These computational approaches have also helped in predicting drug-like properties such as solubility, permeability, and metabolic stability, which are critical for optimizing drug candidates.

The pharmacological profile of 2-Methoxy Phenothiazine extends beyond traditional applications in psychiatry and neurology. Emerging research suggests its potential in combating infectious diseases caused by resistant pathogens. Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. This finding underscores the versatility of phenothiazine derivatives as therapeutic agents against emerging infectious threats.

In addition to its medicinal applications, 2-Methoxy Phenothiazine has found utility in materials science and chemical sensors. Its ability to form stable complexes with metal ions makes it suitable for designing luminescent probes for biochemical assays. These probes can be used to detect trace amounts of metal ions in environmental samples or biological fluids, offering valuable tools for analytical chemistry research.

The future directions of research on 2-Methoxy Phenothiazine (CAS No. 1771-18-2) are likely to focus on expanding its therapeutic applications through structural optimization and interdisciplinary collaborations. Integration of machine learning algorithms with experimental data will aid in identifying novel derivatives with enhanced pharmacological profiles. Furthermore, exploration of its role in precision medicine could lead to personalized therapeutic strategies tailored to individual patient needs.

In conclusion,2-Methoxy Phenothiazine represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile biological activities make it an invaluable scaffold for drug discovery and development. As research continues to uncover new aspects of its pharmacological potential,2-Methoxy Phenothiazine is poised to play an increasingly significant role in addressing global health challenges through innovative chemical solutions.

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